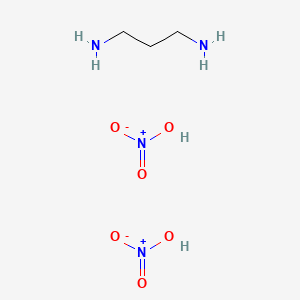![molecular formula C22H14O B14314352 1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol CAS No. 113779-22-9](/img/structure/B14314352.png)
1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol is a complex organic compound with the molecular formula C22H14O. This compound is part of the polycyclic aromatic hydrocarbons (PAHs) family, known for their extended conjugated systems and unique photophysical properties. PAHs are significant in various fields, including materials science, environmental science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol typically involves multi-step organic reactions. One common method includes the cycloisomerisation of [2,2]metacyclophanes, which has been widely used for preparing pyrene derivatives . Another approach involves the valence isomerisation and dehydrogenation of [2,2]metacyclophane-1,9-dienes .
Industrial Production Methods
Industrial production of such complex PAHs often requires advanced techniques and catalysts to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules and potential biological activity.
Medicine: Explored for its potential therapeutic properties and as a model compound for studying PAH toxicity.
Industry: Utilized in the development of organic electronic materials and as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol involves its interaction with molecular targets through its extended conjugated system. This interaction can affect various molecular pathways, including those involved in electron transfer and photophysical processes. The specific molecular targets and pathways depend on the context of its application, such as its use in organic electronics or biological systems.
Comparison with Similar Compounds
Similar Compounds
Benzo[a]pyrene: Another PAH with similar structural features but different reactivity and applications.
Pyrene: A simpler PAH that serves as a building block for more complex derivatives.
Chrysene: A PAH with a similar number of rings but different substitution patterns.
Uniqueness
1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol is unique due to its specific ring structure and functional groups, which confer distinct photophysical properties and reactivity. This uniqueness makes it valuable for specialized applications in materials science and organic electronics.
Properties
CAS No. |
113779-22-9 |
|---|---|
Molecular Formula |
C22H14O |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
hexacyclo[16.3.1.04,21.07,20.08,13.014,19]docosa-1(22),2,4(21),5,7(20),8(13),11,14,16,18-decaen-9-ol |
InChI |
InChI=1S/C22H14O/c23-18-6-2-5-16-15-4-1-3-13-11-14-8-7-12-9-10-17(21(16)18)22(19(12)14)20(13)15/h1-5,7-11,18,23H,6H2 |
InChI Key |
SVBVSRZJWNKIEV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C(C1O)C3=C4C5=C(C=CC5=CC6=C4C2=CC=C6)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


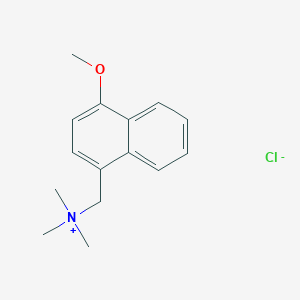

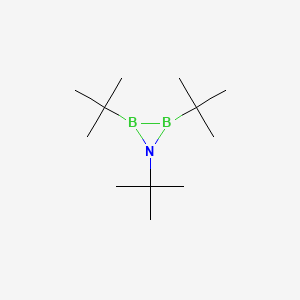
![9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14314298.png)
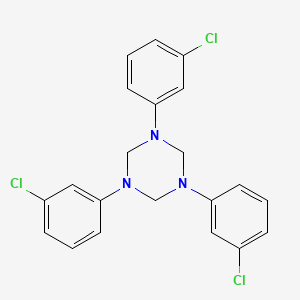
![[(4-Methylphenyl)methyl][tris(propanoyloxy)]stannane](/img/structure/B14314305.png)
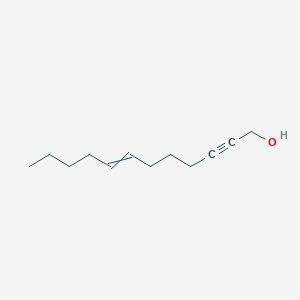
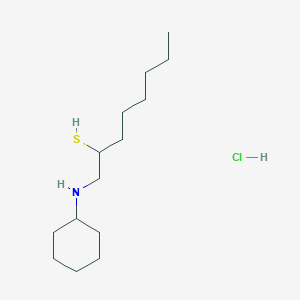
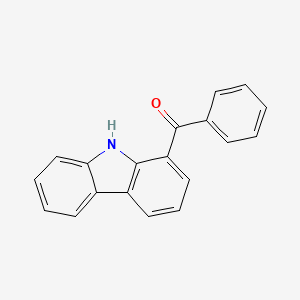
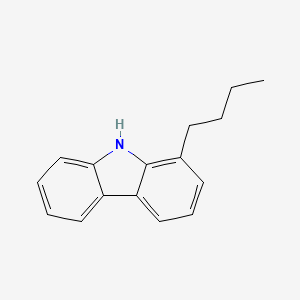

![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)
![7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride](/img/structure/B14314354.png)
